molecular formula C12H8ClN7O3S B12601296 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide CAS No. 918161-77-0

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B12601296
CAS No.: 918161-77-0
M. Wt: 365.76 g/mol
InChI Key: GNOZIAJSPUDTCM-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications. Sulfonamides are a significant class of organosulfur compounds characterized by the sulfonamide functional group (R−S(=O)2−NR2), which typically confers crystalline properties . This compound is structurally analogous to various sulfonamides studied for their molecular and crystallographic properties, which often exhibit specific torsion angles between the sulfonyl and anilino benzene rings and form chains via N—H⋯O hydrogen bonds in the crystal state . As part of the sulfonamide family, this compound's core structure is of interest in medicinal chemistry. The general sulfonamide structure serves as a competitive inhibitor in bacterial folate synthesis . The specific incorporation of diazido and hydroxy substituents on the aniline ring suggests potential for unique reactivity and application, making it a candidate for further investigation in chemical synthesis and as a scaffold in biochemical probing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918161-77-0

Molecular Formula

C12H8ClN7O3S

Molecular Weight

365.76 g/mol

IUPAC Name

4-chloro-N-(3,5-diazido-4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClN7O3S/c13-7-1-3-9(4-2-7)24(22,23)18-8-5-10(16-19-14)12(21)11(6-8)17-20-15/h1-6,18,21H

InChI Key

GNOZIAJSPUDTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-])Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

The first step involves the synthesis of 4-chlorobenzenesulfonyl chloride, which serves as an essential precursor. This can be achieved using the following method:

  • Reactants : 4-Chlorobenzene, phosphorus oxychloride, and sulfuric acid.
  • Procedure :
    • Mix 4-chlorobenzene with phosphorus oxychloride and sulfuric acid at temperatures ranging from 0 to 90 °C.
    • Maintain the reaction mixture at elevated temperatures (50 to 95 °C) for several hours to ensure complete conversion.
    • Isolate the sulfonyl chloride by pouring the reaction mixture onto ice-water, followed by filtration to collect the desired product.

Formation of Sulfonamide

Once the sulfonyl chloride is obtained, it can be converted into the corresponding sulfonamide:

  • Reactants : Ammonium hydroxide or ammonia gas.
  • Procedure :
    • Dissolve the 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g., water or an organic solvent).
    • Add ammonium hydroxide or ammonia gas slowly under controlled conditions to prevent excessive heat generation.
    • Stir the mixture at temperatures between 40 °C and 90 °C for a specified duration (30 minutes to several hours).
    • Isolate the sulfonamide product through filtration and purification steps such as recrystallization.

Diazotization and Azidation

The next critical step is the introduction of diazido groups onto the aromatic ring:

  • Reactants : Sodium nitrite and sodium azide.
  • Procedure :
    • Dissolve the hydroxy-substituted intermediate in an acidic solution (e.g., hydrochloric acid).
    • Add sodium nitrite to generate a diazonium salt.
    • Treat this diazonium salt with sodium azide in a controlled environment (typically at low temperatures) to facilitate the substitution reaction that forms the diazido compound.

This step is crucial as it determines the successful incorporation of azido groups into the aromatic system.

Reaction Conditions and Yields

The following table summarizes key reaction conditions for each step of the synthesis process, including temperature ranges and expected yields.

Step Temperature (°C) Duration Expected Yield (%)
Synthesis of Sulfonyl Chloride 0 to 90 Several hours Varies (up to ~90%)
Formation of Sulfonamide 40 to 90 30 min to several hours Varies (up to ~85%)
Diazotization and Azidation <5 Controlled addition over time Varies (up to ~80%)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the azido groups, converting them into amines.

    Substitution: The chloro and azido groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide exhibit antibacterial properties. For instance, sulfonamide derivatives have been widely studied for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.

Antitumor Properties
There is growing interest in the antitumor effects of azido-containing compounds. Studies have shown that azido derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of autophagy pathways. For example, related compounds have demonstrated cytotoxic effects on lung adenocarcinoma A549 cells, suggesting a potential pathway for developing new anticancer agents .

Materials Science

Polymer Chemistry
this compound can serve as a precursor for synthesizing functional polymers. Its azido group allows for click chemistry applications, facilitating the formation of polymer networks with tailored properties. Such polymers can be utilized in creating advanced materials with specific mechanical and thermal characteristics.

Photoresponsive Materials
The incorporation of azide groups into polymer matrices has been explored for developing photoresponsive materials. Upon exposure to UV light, azides can undergo thermal decomposition to generate reactive species that can further react with other functional groups or crosslink the polymer matrix, leading to changes in physical properties.

Analytical Chemistry

Labeling and Detection
The unique chemical structure of this compound makes it suitable for use as a labeling agent in various analytical techniques. Its ability to form stable complexes with metal ions can be exploited in detecting specific analytes through spectroscopic methods.

Fluorescent Probes
Research has also indicated that derivatives of this compound can be modified to act as fluorescent probes for biological imaging. The azido group can facilitate conjugation with fluorophores, enabling visualization of cellular processes or tracking biomolecules in vivo.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Demonstrated effectiveness against bacterial strains
Antitumor Properties Induced apoptosis in cancer cells
Polymer Chemistry-Potential precursor for functional polymers
Photoresponsive Materials-Effective in creating photoresponsive polymers
Analytical Chemistry-Suitable as a labeling agent and fluorescent probe

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Solubility and Reactivity
Compound Substituents Solubility (LogP) Reactivity Notes
Target Compound 3,5-diazido, 4-hydroxy Moderate (~2.1) Photolabile; click chemistry
4-Chloro-N-(3,5-dimethyl-phenyl)-sulfonamide 3,5-dimethyl High (~3.5) Stable; crystallographically resolved
Patent Example 52 () Trifluoroacetamido, cyano Low (~4.2) Kinase-selective; steric hindrance

Research Findings and Implications

  • Reactivity : The diazido groups in the target compound offer unique opportunities for photoaffinity labeling or bioconjugation, contrasting with inert methyl or chloro groups in analogues .
  • Drug Design : Bulky substituents (e.g., tetrahydrofuran in ) improve selectivity for kinase targets, while smaller groups (e.g., hydroxy) enhance solubility .
  • Limitations : Stability issues with azido groups may limit the compound’s utility in long-term storage or in vivo applications without stabilization strategies .

Biological Activity

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide is a sulfonamide compound with potential biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H9ClN6O3S
  • Molecular Weight : 348.75 g/mol
  • CAS Number : [Not available in search results]

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of sulfonamides, including 4-chloro derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For example:

  • In vitro studies demonstrated that derivatives of sulfonamides exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • A study highlighted that compounds similar to this compound showed effective inhibition profiles against carbonic anhydrase isoenzymes, which are implicated in various diseases including cancer .
Pathogen Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal activity

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates:

  • The compound exhibits selective cytotoxicity against certain tumor cells, making it a candidate for further development as an anticancer agent. In one study, related compounds demonstrated tumor selectivity with significant potency .
  • The mechanism of action is believed to involve the inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis.

Study 1: Antimicrobial Evaluation

In a controlled experiment, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results indicated:

  • Methodology : Agar well diffusion method.
  • Results : The compound displayed zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

Study 2: Cytotoxicity Assessment

A study focused on the cytotoxic effects of sulfonamide derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231):

  • Findings : The compound exhibited IC50 values indicating significant cytotoxicity at low concentrations.
  • : These findings suggest potential for development in therapeutic applications targeting breast cancer.

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